molecular formula C16H16Cl2N2O3S B3451801 N~2~-(3,5-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,5-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3451801
M. Wt: 387.3 g/mol
InChI Key: VDAXNEWMKKMGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,5-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DCMG, is a chemical compound that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N~2~-(3,5-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and oxidative stress. This compound may also modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and oxidative stress in animal models. It has also been shown to have analgesic effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(3,5-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potential therapeutic properties. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize dosage and treatment protocols.

Future Directions

There are several future directions for research on N~2~-(3,5-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action and optimize treatment protocols. Another direction is to study the potential use of this compound in treating other diseases, such as multiple sclerosis and epilepsy. Additionally, this compound could be studied in combination with other compounds to enhance its therapeutic effects.

Scientific Research Applications

N~2~-(3,5-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. Additionally, this compound has been investigated for its potential use in treating diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11-3-5-14(6-4-11)19-16(21)10-20(24(2,22)23)15-8-12(17)7-13(18)9-15/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAXNEWMKKMGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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